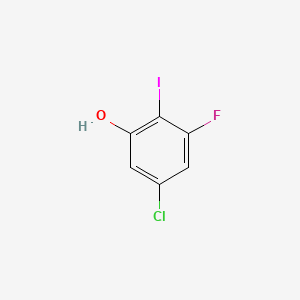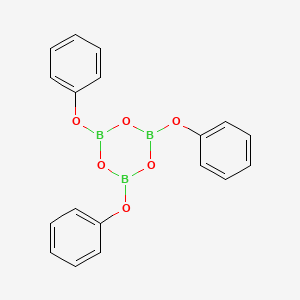
Triphenoxyboroxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenoxyboroxin is an organoboron compound with the molecular formula C18H15B3O3. It is a white to almost white crystalline powder that is primarily used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its stability and unique chemical properties, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Triphenoxyboroxin can be synthesized through the reaction of phenol with boron trioxide (B2O3) under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of 2,4,6-Triphenoxyboroxin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques to ensure the final product meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triphenoxyboroxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.
Substitution: It can participate in substitution reactions where the phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products:
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Various substituted boroxins depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Triphenoxyboroxin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,4,6-Triphenoxyboroxin exerts its effects involves the formation of stable boron-oxygen bonds. These bonds allow the compound to interact with various molecular targets, including enzymes and receptors. The pathways involved in these interactions are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors, leading to its observed effects .
Comparación Con Compuestos Similares
2,4,6-Trimethylboroxine: Similar in structure but with methyl groups instead of phenoxy groups.
2,4,6-Trimethoxyboroxine: Contains methoxy groups instead of phenoxy groups.
Phenylboronic Acid: A simpler boron compound with one phenyl group and a boronic acid functional group.
Uniqueness: 2,4,6-Triphenoxyboroxin is unique due to its three phenoxy groups, which provide enhanced stability and reactivity compared to other boron compounds. This makes it particularly useful in complex organic synthesis and advanced material production .
Propiedades
Número CAS |
7187-84-0 |
|---|---|
Fórmula molecular |
C18H15B3O6 |
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
2,4,6-triphenoxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18H15B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H |
Clave InChI |
ZPVJTIGAPMDEQX-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)
![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)
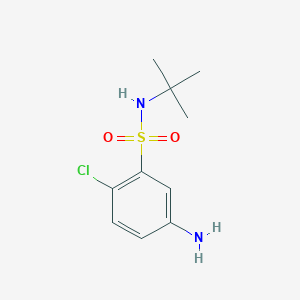
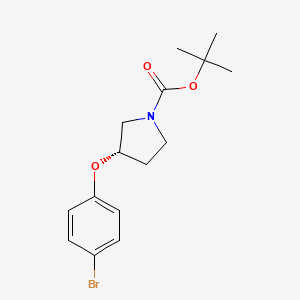
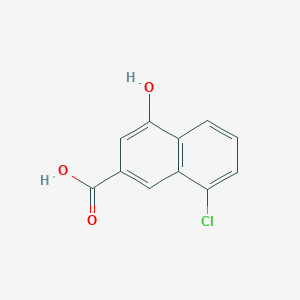
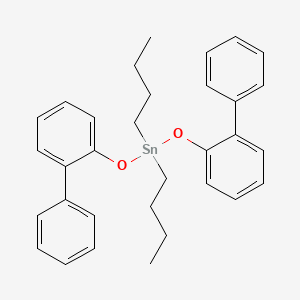
![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)
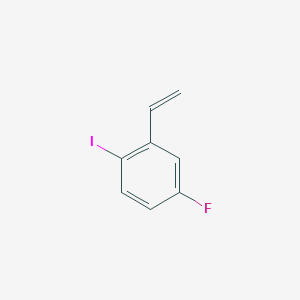
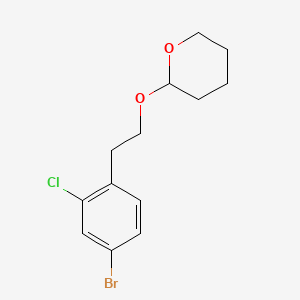

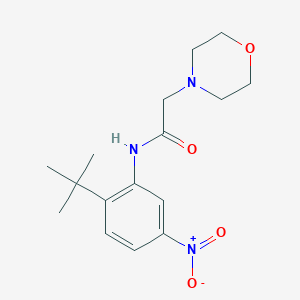
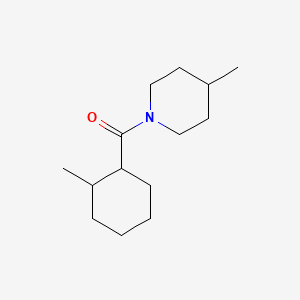
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
